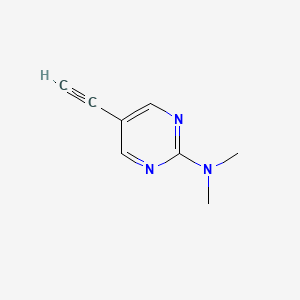

5-Ethynyl-N,N-dimethylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKYZXDDYILLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Investigations

Spectroscopic Characterization Techniques

The structural confirmation and detailed analysis of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine would typically involve a combination of advanced spectroscopic methods. These techniques provide complementary information to build a complete picture of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, the integration would reveal the relative number of protons of each type, and the splitting pattern (multiplicity) would provide information about neighboring protons.

Expected ¹H NMR Signals:

Pyrimidinyl Protons: The protons on the pyrimidine (B1678525) ring would likely appear in the aromatic region of the spectrum.

Ethynyl (B1212043) Proton: The proton attached to the terminal alkyne carbon would have a characteristic chemical shift.

N,N-dimethyl Protons: The six protons of the two methyl groups attached to the amine nitrogen would likely appear as a single, integrated signal in the upfield region of the spectrum.

Data Table: ¹H NMR

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Pyrimidinyl-H | Data not available | Data not available | Data not available |

| Ethynyl-H | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Signals:

Pyrimidinyl Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region.

Ethynyl Carbons: The two carbons of the alkyne group would have characteristic chemical shifts.

N,N-dimethyl Carbons: The carbon atoms of the N,N-dimethyl group would appear in the upfield region.

Data Table: ¹³C NMR

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidinyl-C | Data not available |

| Ethynyl-C | Data not available |

Nuclear Overhauser Effect Spectroscopy (NOESY NMR) for Stereochemical Assignment

NOESY is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For a molecule like this compound, a NOESY experiment could confirm the connectivity and spatial relationships between the N,N-dimethyl protons and the protons on the pyrimidine ring. However, no NOESY data for this specific compound has been reported in the literature.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In ESI-MS, the molecule is ionized, typically by protonation to form [M+H]⁺, and the mass-to-charge ratio (m/z) is measured. This would allow for the confirmation of the molecular formula of this compound (C₈H₉N₃).

Data Table: ESI-MS

| Ion | Calculated m/z | Observed m/z |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

C≡C-H Stretch: A sharp absorption band characteristic of a terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption for the carbon-carbon triple bond.

C-N Stretch: An absorption corresponding to the stretching of the carbon-nitrogen bonds of the dimethylamino group and the pyrimidine ring.

C-H Stretch: Absorptions for the C-H bonds of the aromatic ring and the methyl groups.

Data Table: IR Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) |

|---|---|---|

| Ethynyl C-H Stretch | ~3300 | Data not available |

| C≡C Stretch | ~2100-2260 | Data not available |

| Aromatic C-H Stretch | ~3000-3100 | Data not available |

| Aliphatic C-H Stretch | ~2850-3000 | Data not available |

Optical and Photophysical Property Analysis

The electronic and photophysical behavior of this compound is characterized by its absorption of ultraviolet-visible light and subsequent emission through fluorescence. These properties are profoundly influenced by the interplay of the donor and acceptor groups through the pyrimidine ring and are sensitive to the surrounding solvent environment.

The UV-Visible absorption spectrum of a molecule provides insight into the electronic transitions occurring upon light absorption. For pyrimidine derivatives featuring an amino group, the absorption characteristics are influenced by π-π* and n-π* transitions. The presence of the N,N-dimethylamino group as a potent electron donor and the ethynyl group as an electron acceptor is expected to create a significant intramolecular charge-transfer (ICT) character in the lowest energy absorption band.

In related pyrimidine derivatives, an increase in solvent polarity has been shown to cause a bathochromic (red) shift in the absorption maximum. researchgate.net This phenomenon is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. While specific absorption maxima for this compound are not documented, data from analogous 2-aminopyrimidine (B69317) compounds can provide an estimation. For instance, 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine are excited at 282 nm and 286 nm, respectively, to achieve maximum fluorescence. researchgate.net It is anticipated that the absorption maximum of this compound would also lie in the ultraviolet region, with its precise position being sensitive to the solvent environment.

Table 1: Representative Absorption Data for Analogous Amino-Substituted Heterocyclic Compounds

Note: The table presents excitation wavelengths leading to maximum fluorescence for analogous compounds, which are indicative of their long-wavelength absorption bands. researchgate.net

Upon absorption of light, this compound is expected to exhibit fluorescence, a process where a molecule emits a photon to return to its electronic ground state. The wavelength and intensity of this emission are key photophysical parameters. For related 2-alkylaminopyrimidine derivatives, fluorescence emission is observed in the near-UV to blue region of the spectrum. researchgate.net For example, in methanol (B129727), 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine exhibit their highest fluorescence intensity at 377 nm and 375 nm, respectively. researchgate.net

The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is a critical parameter. For many aminopyridine and aminopyrimidine derivatives, the quantum yield is sensitive to the molecular structure and the solvent. Studies on substituted 2-aminopyridine (B139424) derivatives have shown quantum yields ranging from low to moderately high values. For instance, various diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylates exhibit quantum yields in ethanol (B145695) ranging from 0.22 to 0.44. nih.gov It is plausible that this compound would also possess a significant fluorescence quantum yield, particularly in polar aprotic solvents where non-radiative decay pathways might be less prevalent.

Table 2: Fluorescence Emission Maxima for Analogous 2-Alkylaminopyrimidines

Note: This table showcases the solvent-dependent fluorescence emission of closely related 2-alkylaminopyrimidines. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a strong indicator of a change in the electronic distribution between the ground and excited states of a molecule. For compounds with a "push-pull" architecture like this compound, positive solvatochromism is generally observed, where an increase in solvent polarity leads to a bathochromic (red) shift in the absorption and, more pronouncedly, in the fluorescence spectra. researchgate.net

This effect arises because the excited state of such molecules typically has a larger dipole moment than the ground state due to intramolecular charge transfer. Polar solvents can better stabilize this more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. Studies on 2-alkylaminopyrimidines have demonstrated that the highest fluorescence intensity is observed in polar protic solvents like methanol and ethanol. researchgate.netedinst.com For instance, 2-N-piperidinopyrimidine shows a fluorescence peak at 392 nm in chloroform, which shifts to 403 nm in the more polar solvent ethanol. researchgate.net A similar positive solvatochromic shift is expected for this compound, making its emission color tunable by the choice of solvent.

Table 3: Solvatochromic Fluorescence Data for 2-N-Ethylaminopyrimidine

Note: The table illustrates the significant influence of solvent polarity on the fluorescence intensity of a closely related compound, 2-N-ethylaminopyrimidine. edinst.com

The observed and expected optical properties of this compound, particularly its solvatochromic behavior, are mechanistically rooted in an intramolecular charge transfer (ICT) process. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating N,N-dimethylamino group (the "push" component) to the electron-withdrawing ethynyl group (the "pull" component) through the π-system of the pyrimidine ring.

This ICT leads to an excited state that is substantially more polar than the ground state. The extent of this charge transfer can be influenced by the geometry of the molecule in the excited state. In some "push-pull" systems, torsional motion around the bond connecting the donor group to the aromatic ring can lead to a "twisted intramolecular charge transfer" (TICT) state. While not definitively studied for this specific compound, the potential for such a mechanism exists and would contribute to the observed solvatochromism.

The stabilization of the ICT state by polar solvents is the primary reason for the red shift in fluorescence emission. researchgate.net In nonpolar solvents, the energy of the ICT state is higher, leading to higher energy (shorter wavelength) emission. In polar solvents, the stabilization of the ICT state lowers its energy, resulting in lower energy (longer wavelength) emission. This tunability of the emission wavelength based on solvent polarity is a hallmark of molecules with strong ICT character and is a key feature of the photophysics of this compound and related compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure, geometry, and properties of molecules. These studies provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT analysis would provide insights into the electronic properties, reactivity descriptors, and thermodynamic stability of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine. Specific data from DFT calculations for this compound, however, are not available in the reviewed literature.

Molecular geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial for accurately predicting other molecular properties. Using methods like DFT, researchers can determine bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. Specific optimized geometric parameters for this molecule have not been published in the searched scientific literature.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. An analysis of this compound would involve calculating the energies of these orbitals and mapping their electron density distribution. Such a study would help predict the most likely sites for nucleophilic and electrophilic attack. However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not documented in the available literature.

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method is used to analyze charge transfer, hyperconjugative interactions, and intramolecular delocalization. An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization between donor (lone pair or bonding) and acceptor (antibonding) orbitals, offering deep insight into its electronic stability. Specific NBO interaction data for this molecule could not be located in the reviewed sources.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would identify its reactive sites and predict its intermolecular interaction patterns. A published MEP map or analysis for this specific compound is not available.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons among its atoms, as calculated from the molecular wavefunction. This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic properties and reactivity of the molecule. While this method is a common component of computational studies, specific Mulliken charge values for the individual atoms of this compound are not reported in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.commdpi.com It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to how a molecule interacts with light, such as electronic absorption and emission spectra. mdpi.comnih.gov The core idea of TD-DFT is to determine the response of the electron density to a time-dependent perturbation, like an oscillating electric field from a light wave. nih.gov This approach is computationally less demanding than many other high-level methods for calculating excited states, making it a popular choice for a wide range of molecular systems. benasque.org

For a molecule such as this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. These energies are crucial for understanding the molecule's UV-Vis absorption spectrum. Associated with each excitation is an oscillator strength, a dimensionless quantity that indicates the probability of a particular electronic transition occurring. Transitions with higher oscillator strengths are more "allowed" and result in more intense absorption peaks.

A typical TD-DFT calculation on this compound would involve first optimizing the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following this, the TD-DFT calculation is performed to obtain the energies of the lowest-lying singlet excited states. The results of such a calculation can reveal the nature of the electronic transitions, for instance, whether they are localized on the pyrimidine (B1678525) ring, the ethynyl (B1212043) group, or involve charge transfer between different parts of the molecule. For pyrimidine derivatives, low-energy transitions are often associated with π → π* and n → π* electronic promotions within the heterocyclic ring system. nih.gov

Illustrative TD-DFT Results for this compound

Below is a hypothetical data table representing typical results from a TD-DFT calculation for the title compound, illustrating the kind of information that would be obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 3.85 | 322 | 0.005 | HOMO-1 -> LUMO (n -> π) |

| S2 | 4.20 | 295 | 0.250 | HOMO -> LUMO (π -> π) |

| S3 | 4.55 | 272 | 0.180 | HOMO -> LUMO+1 (π -> π) |

| S4 | 4.90 | 253 | 0.080 | HOMO-2 -> LUMO (π -> π) |

Note: The data in this table is illustrative and intended to represent typical computational outputs for a molecule of this type. It is not based on published experimental or computational results for this compound.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For a molecule like this compound, computational studies could be used to investigate various reactions. For example, the ethynyl group is a versatile functional handle that can participate in numerous transformations, such as cycloadditions (e.g., click chemistry), Sonogashira coupling, or hydration reactions.

A computational study of a hypothetical reaction, for instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl azide (B81097), would proceed as follows:

Geometry Optimization: The structures of all reactants (this compound, methyl azide, Cu(I) catalyst), intermediates, transition states, and products would be optimized.

Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (STQN) would be used to locate the transition state structures connecting the intermediates along the reaction pathway.

Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Reaction Pathway Mapping: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a found transition state correctly connects the intended reactant and product.

Such studies provide a molecular-level understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions or designing new synthetic routes.

Reactivity Profiles and Mechanistic Investigations

Ring Transformations of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a dynamic heterocyclic system susceptible to various transformations, particularly under the influence of nucleophiles. These reactions can lead to ring-opening and subsequent recyclization to form different heterocyclic or carbocyclic structures.

Nucleophilic Attack and Ring Opening Mechanisms

The pyrimidine ring in 5-Ethynyl-N,N-dimethylpyrimidin-2-amine possesses electrophilic centers that are prone to attack by nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the ring, coupled with the potential electronic influence of the ethynyl (B1212043) group, dictates the regioselectivity of nucleophilic addition. Generally, nucleophilic attack on pyrimidine rings can occur at positions C-2, C-4, or C-6.

The initial step in many ring transformation reactions is the addition of a nucleophile to one of the ring carbons, leading to the formation of a covalent adduct. This addition disrupts the aromaticity of the pyrimidine ring, making it susceptible to subsequent ring-opening reactions. The specific site of attack and the subsequent mechanism of ring opening are influenced by factors such as the nature of the nucleophile, the substitution pattern on the pyrimidine ring, and the reaction conditions.

For 5-substituted pyrimidines, nucleophilic attack can lead to the cleavage of the N(3)-C(4) bond, a key step in certain recyclization pathways. nih.gov The presence of the N,N-dimethylamino group at the C-2 position and the ethynyl group at the C-5 position will modulate the electron density within the ring, thereby influencing the susceptibility of different carbon atoms to nucleophilic attack.

Recyclization Pathways

Following nucleophilic-induced ring opening, the resulting open-chain intermediate can undergo recyclization to form a new ring system. These recyclization pathways are diverse and can lead to the formation of other heterocycles. The specific outcome of a recyclization reaction depends on the functional groups present in the open-chain intermediate and the reaction conditions.

One common type of pyrimidine ring transformation is the Dimroth rearrangement, which involves the exchange of a ring nitrogen atom with an exocyclic nitrogen atom. nih.gov Another significant transformation is the Kost-Sagitullin rearrangement, which can convert pyrimidines into pyridines. While specific studies on this compound are not prevalent, the general principles of pyrimidine recyclization suggest that this compound could potentially be a precursor to various other heterocyclic scaffolds. For instance, treatment of substituted 4-amino-5-ethoxycarbonyl-pyrimidines with alkali has been shown to induce a C-C recyclization, cleaving the N(3)-C(4) bond, followed by rotation and cyclization to form 4-hydroxy-5-carbamoylpyrimidines. nih.gov

| Transformation Type | General Mechanism | Potential Outcome for a 5-Substituted Pyrimidine |

|---|---|---|

| Dimroth Rearrangement | Ring opening followed by recyclization involving an exocyclic nitrogen. nih.gov | Isomeric pyrimidine with altered ring nitrogen positions. |

| Kost-Sagitullin Rearrangement | Transformation of a pyrimidine into a pyridine (B92270) ring. | Formation of a substituted pyridine derivative. |

| C-C Recyclization | Nucleophilic cleavage of the N(3)-C(4) bond, rotation, and re-cyclization. nih.gov | Formation of an isomeric pyrimidine with a different substitution pattern. nih.gov |

Tracer Studies for Mechanistic Elucidation (e.g., ¹⁴C-labeling)

To unravel the complex mechanisms of ring transformations, tracer studies using isotopic labeling are invaluable. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that carbon is a fundamental component of the pyrimidine ring. nih.govopenmedscience.comwuxiapptec.com

By strategically placing a ¹⁴C label at a specific position within the pyrimidine ring of a starting material like this compound, chemists can track the fate of that carbon atom throughout the reaction. Analysis of the product(s) to determine the location of the ¹⁴C label provides direct evidence for bond cleavage and formation events, thereby elucidating the reaction pathway. acs.orgnih.gov

For example, if a ring transformation is hypothesized to proceed via a specific ring-opened intermediate, ¹⁴C-labeling can confirm or refute this hypothesis by showing whether the labeled carbon atom ends up in the predicted position in the final product. These studies are crucial for distinguishing between different possible mechanistic pathways and for gaining a fundamental understanding of the reactivity of the pyrimidine scaffold. nih.gov

Reactivity of the Ethynyl Moiety

The ethynyl group at the C-5 position of this compound is a highly versatile functional group that can participate in a wide range of chemical transformations. Its reactivity is central to the utility of this compound as a building block in medicinal chemistry and materials science.

"Click" Chemistry (Copper-Catalyzed [3+2] Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click" chemistry. mdpi.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the ethynyl group with an azide-containing molecule.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly. nih.gov In the context of this compound, this reaction can be used to conjugate the pyrimidine scaffold to other molecules, such as peptides, carbohydrates, or fluorescent dyes, that have been functionalized with an azide (B81097) group. mdpi.com This enables the creation of complex molecular architectures with tailored properties.

| Reaction Component | Role in CuAAC | Example |

|---|---|---|

| This compound | Alkyne component | Provides the pyrimidine scaffold. |

| Azide-functionalized molecule (R-N₃) | Azide component | A biomolecule, a fluorescent tag, or another synthetic building block. |

| Copper(I) catalyst | Catalyst | Typically generated in situ from a Cu(II) salt and a reducing agent. |

| Product | 1,4-disubstituted 1,2,3-triazole | A conjugate of the pyrimidine and the azide-functionalized molecule. |

Protecting Group Strategies for Ethynyl Group during Synthesis

In multi-step syntheses involving this compound or its precursors, it is often necessary to protect the reactive ethynyl group to prevent it from undergoing undesired reactions. The choice of a suitable protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

A common side reaction of terminal alkynes, particularly on pyrimidine rings, is hydration of the ethynyl group to form an acetyl group under either acidic or basic conditions. nih.govacs.orgseela.net This can be problematic during oligonucleotide synthesis and other synthetic manipulations. To circumvent this, the triisopropylsilyl (TIPS) group has been effectively used as a protecting group for the ethynyl moiety on pyrimidine nucleosides. nih.govacs.orgseela.netglenresearch.com

The TIPS group is robust enough to withstand various reaction conditions but can be selectively removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com This strategy ensures that the valuable ethynyl functionality remains intact for subsequent transformations like the CuAAC reaction.

Reactivity of the N,N-Dimethylamino Group

The N,N-dimethylamino group at the C2 position of the pyrimidine ring significantly influences the electronic properties and reactivity of the entire molecule. This substituent is a strong electron-donating group through resonance, which increases the electron density of the pyrimidine ring system. This electronic enrichment particularly affects the nitrogen atoms of the pyrimidine ring, enhancing their basicity and nucleophilicity compared to an unsubstituted pyrimidine.

The primary reactivity profile of the 2-dimethylamino group on a pyrimidine scaffold is its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Although it is not as reactive as a halogen, the dimethylamino group can be displaced by strong nucleophiles, especially if the pyrimidine ring is further activated by electron-withdrawing groups or quaternization of a ring nitrogen. The reaction proceeds through a Meisenheimer-like intermediate, where the stability of this intermediate is a key factor in determining the reaction rate.

In some instances, the dimethylamino group can be transformed. For example, oxidation can lead to the corresponding N-oxide, which can alter the reactivity of the pyrimidine ring and provide a handle for further functionalization. However, displacement of the dimethylamino group remains its most significant reactivity pathway in the context of synthetic transformations.

Table 1: Reactivity of the N,N-Dimethylamino Group in Pyrimidine Systems *:

| Reaction Type | Reagent/Conditions | Product Type | Comments |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) / Heat | 2-Substituted Pyrimidine | The dimethylamino group is displaced. Ring activation enhances reactivity. |

Cross-Coupling Reactions in Functionalization Strategies

Cross-coupling reactions are powerful tools for the functionalization of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at both the ethynyl group and potentially at the pyrimidine ring, if a suitable leaving group (like a halogen) is present at other positions (e.g., C4, C5, or C6). The two primary sites for cross-coupling on the parent molecule are the terminal alkyne and any position on the pyrimidine ring that has been pre-functionalized with a halide or triflate.

Sonogashira Coupling: The terminal ethynyl group is readily functionalized via the Sonogashira coupling reaction. researchgate.net This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This method is highly efficient for extending the carbon framework of the molecule, allowing for the introduction of a wide variety of substituents. A typical reaction involves a palladium catalyst, a copper(I) co-catalyst, a base, and an organic solvent. nih.gov The reaction is generally high-yielding and tolerates a broad range of functional groups. For instance, the C-5 position of pyrimidine nucleotides can be functionalized via Sonogashira coupling after an initial iodination step, highlighting the applicability of this reaction to the pyrimidine scaffold. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. nih.gov If this compound were to be functionalized with a bromine or iodine atom at the C4 or C6 position, a Suzuki reaction could be employed to introduce various aryl, heteroaryl, or vinyl groups. nih.govrsc.org This reaction is known for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. mdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org Similar to the Suzuki coupling, this reaction would require a halogenated derivative of this compound. This reaction would enable the introduction of a wide range of primary and secondary amines at a halogenated position on the pyrimidine ring, providing access to a diverse set of substituted aminopyrimidines. libretexts.orgnih.gov The choice of palladium catalyst and ligand is crucial for the success of this reaction. rsc.org

Table 2: Representative Cross-Coupling Reactions for Functionalization of Ethynylpyrimidine Scaffolds *:

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | 5-Ethynylpyrimidine derivative | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 5-(Arylethynyl)pyrimidine |

| Suzuki-Miyaura Coupling | 5-Halopyrimidine derivative | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 5-Arylpyrimidine |

Derivatization and Analytical Methodologies

Strategies for Amine Derivatization

Derivatization chemically modifies a functional group within the analyte molecule to produce a new compound with more favorable analytical properties. For amines, this typically involves reactions that introduce a chromophore, a fluorophore, or a group that enhances ionization efficiency in mass spectrometry. nih.gov

A variety of reagents have been developed for the derivatization of primary and secondary amines. Since 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a secondary amine, it is reactive towards several classes of derivatization agents. Commonly used reagents include dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), dabsyl chloride (Dabsyl-Cl), and o-phthalaldehyde (B127526) (OPA), although OPA is primarily for primary amines. nih.govresearchgate.net

These reagents are selected based on the desired analytical outcome. For instance, dansyl chloride and FMOC-Cl are highly fluorescent, which significantly increases sensitivity in fluorescence-based detection methods. nih.gov Dabsyl-Cl introduces a strong chromophore, making the derivative suitable for UV-Vis spectrophotometric detection. nih.gov For mass spectrometry, derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns. researchgate.net

The selection of an appropriate derivatization reagent is a critical step and depends on the analytical method being employed and the specific characteristics of the amine. researchgate.net A comparative study of different amine derivatization methods showed that dansyl chloride is a versatile reagent, yielding derivatives with both strong fluorescence and high ionization efficiency. nih.gov FMOC-Cl is also highly effective, particularly under acidic chromatographic conditions. nih.gov

Table 1: Common Derivatization Reagents for Amines

| Reagent | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence, MS |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV |

| Dabsyl chloride | Dabsyl-Cl | Primary and Secondary Amines | UV-Vis |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 1,2-Naphthoquinone-4-sulfonate | NQS | Primary and Secondary Amines | UV, MS |

| 2,4-Dinitrofluorobenzene | DNFB | Primary Amines | UV-Vis |

This table presents a selection of commonly used derivatization reagents for amine-containing compounds, outlining their targeted functional groups and the primary detection methods for their derivatives.

The efficiency of a derivatization reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of the reagent. researchgate.net Optimization of these parameters is essential to ensure complete and reproducible derivatization, which is critical for accurate quantification. researchgate.net

For aromatic amines, the reaction conditions can be particularly sensitive. The derivatization of biogenic amines in wine samples using 1,2-naphthoquinone-4-sulfonate (NQS), for example, was optimized to proceed at a pH of 9.2 and a temperature of 65°C for 5 minutes. rsc.org Another study on the derivatization of aliphatic amines with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) found optimal conditions to be a pH of 7.5 at 50°C for 40 minutes.

The optimization process often involves a systematic evaluation of each parameter's effect on the derivatization yield. For instance, the pH of the reaction medium can significantly impact the reactivity of the amine and the stability of the derivatization reagent. Similarly, temperature and reaction time need to be carefully controlled to drive the reaction to completion without causing degradation of the analyte or the derivative. researchgate.net

Table 2: Hypothetical Optimization of Derivatization Conditions for this compound with Dansyl Chloride

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| pH | 8.0 | 9.5 | 11.0 | 9.5 |

| Temperature (°C) | 25 | 50 | 70 | 50 |

| Reaction Time (min) | 15 | 30 | 60 | 30 |

| Reagent Molar Excess | 5x | 10x | 20x | 10x |

This interactive table illustrates a hypothetical optimization matrix for the derivatization of this compound with dansyl chloride. The optimal conditions are determined based on achieving the highest and most consistent derivatization yield.

Analytical Applications Utilizing Derivatization

Once derivatized, this compound can be analyzed by various powerful analytical techniques, with liquid chromatography-tandem mass spectrometry and spectrophotometric methods being particularly prominent.

LC-MS/MS is a highly sensitive and selective technique for the analysis of derivatized amines. nih.gov The chromatographic separation, typically using a reversed-phase column, isolates the derivatized analyte from other components in the sample matrix. researchgate.net The subsequent detection by tandem mass spectrometry provides both molecular weight information and structural data through fragmentation analysis, ensuring high confidence in compound identification and quantification. researchgate.net

Derivatization enhances LC-MS/MS analysis in several ways. It can improve the chromatographic peak shape and retention time, moving the analyte away from the solvent front and reducing matrix effects. researchgate.net Furthermore, certain derivatizing agents can significantly enhance the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to lower limits of detection. nih.gov A study comparing five different amine-derivatization methods highlighted that Dansyl-Cl and Fmoc-Cl derivatives generally exhibit excellent ionization efficiencies. nih.gov

Spectrophotometric methods, particularly those based on UV-Vis absorbance or fluorescence, are widely used for the quantification of derivatized amines. researchgate.net The introduction of a chromophore or fluorophore through derivatization allows for sensitive detection at specific wavelengths. researchgate.net

For instance, the reaction of a primary amine with 2,4-dinitrofluorobenzene (DNFB) yields a product with a distinct UV-Vis absorbance maximum, which can be used for quantification. researchgate.net Similarly, fluorescent reagents like dansyl chloride yield derivatives that can be excited at a specific wavelength and emit light at a longer wavelength, a process that is inherently more sensitive than absorbance measurements. nih.gov

The choice between UV-Vis and fluorescence detection depends on the required sensitivity. Fluorescence detection generally offers lower detection limits and is preferred for trace analysis. scienceopen.com The development of a spectrophotometric method requires the determination of the optimal wavelength for absorbance or the excitation and emission wavelengths for fluorescence, as well as the validation of the method's linearity, accuracy, and precision. researchgate.net

Applications and Functional Material Development

Organic Electronics and Optoelectronics

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyrimidine (B1678525) derivatives are actively explored in this area due to the electron-deficient nature of the pyrimidine ring, which facilitates electron transport (n-type) properties. rsc.org The structure of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, featuring a donor (N,N-dimethylamino) and an acceptor (pyrimidine) moiety, is a classic example of a D-A molecule, a design principle widely used in materials for optoelectronic devices. nih.govbeilstein-journals.orgmdpi.com

In the context of OLEDs, such D-A structures are crucial for creating emitters, particularly for achieving efficient blue electroluminescence. nih.govmdpi.com The intramolecular charge transfer (ICT) character of these molecules influences their photophysical properties, including their emission color and efficiency. researchgate.net Specifically, pyrimidine-based D-A molecules have been successfully employed as a platform for highly efficient deep-blue thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.org The ethynyl (B1212043) group in this compound serves to extend the π-conjugated system, a common strategy for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material. researchgate.net This modification is essential for optimizing the performance of active layers in OLEDs and other electronic devices. beilstein-journals.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, enabling applications in photonics and optical signal processing. The development of molecular NLO materials often focuses on creating structures with large hyperpolarizability values. A highly effective strategy for this is the "push-pull" or donor-π-acceptor (D-π-A) design. nih.gov The pyrimidine core, with its electron-withdrawing nature, is an ideal acceptor component for creating such molecules. nih.gov

This compound fits this design paradigm perfectly. The N,N-dimethylamino group acts as a potent electron donor (the "push"), while the pyrimidine ring functions as the electron acceptor (the "pull"). The ethynyl linker can be considered part of the π-bridge that connects the donor and acceptor, facilitating intramolecular charge transfer upon excitation, which is a key mechanism for producing a strong NLO response. Research on other pyrimidine derivatives has demonstrated significant third-order nonlinear susceptibility (χ³), highlighting their potential for advanced photonic and optical applications. nih.govrsc.org While specific NLO data for this compound is not extensively documented, its molecular structure strongly suggests its potential as a candidate for NLO materials. rsc.org

| Compound Type | Key Structural Features | Observed NLO Property | Reference |

|---|---|---|---|

| PMMS Derivative | Pyrimidine core with fluorophenyl and sulfonamide groups | Third-order nonlinear susceptibility (χ³) superior to chalcone (B49325) derivatives | nih.govrsc.org |

| Styrylpyrimidine Derivatives | Dimethylamino/diphenylamino donors with styryl-pyrimidine acceptor core | Two-photon absorption (2PA) cross-sections up to 500 GM | rsc.org |

| General Pyrimidine Chromophores | Various donor and π-bridge configurations on a pyrimidine scaffold | Studied for second harmonic generation and two-photon absorption | researchgate.net |

Fluorescent Probes and Labels

The structural characteristics of this compound also suggest its utility as a fluorescent molecule. The intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-poor pyrimidine ring is a well-established mechanism for generating fluorescence. researchgate.net Molecules with significant ICT character often exhibit environment-sensitive emission, making them valuable as probes. researchgate.net

The ethynyl group contributes to the potential fluorescence in two ways: it extends the π-conjugation of the aromatic system, which can shift the emission to longer wavelengths and increase the quantum yield, and it provides a rigid linker that can reduce non-radiative decay pathways. mdpi.com Numerous pyrimidine derivatives with extended conjugation have been reported as fluorescent materials. researchgate.net The primary application in this context is not just as a standalone fluorophore, but as a reactive fluorescent tag that can be attached to other molecules, particularly biomolecules.

The most direct and powerful application of the ethynyl group on this molecule is for bioconjugation using "click chemistry." The terminal alkyne is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups. nih.govnih.gov This allows for highly specific chemical modifications in complex biological environments.

The premier reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction enables the covalent ligation of an alkyne-containing molecule (like this compound) to an azide-containing molecule with exceptional efficiency and specificity, often in aqueous, biocompatible conditions. nih.gov The typical strategy involves two steps:

A target biomolecule, such as a protein, nucleic acid, or cell-surface glycan, is metabolically or chemically engineered to incorporate an azide (B81097) group.

The azide-modified biomolecule is then treated with this compound in the presence of a copper(I) catalyst. The "click" reaction forms a stable triazole ring, covalently attaching the fluorescent pyrimidine label to the target biomolecule. mdpi.commdpi.com

This "click and probing" strategy allows researchers to selectively tag and visualize specific biomolecules for applications in cell biology, diagnostics, and proteomics. mdpi.comresearchgate.net

Self-Assembling Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to spontaneously form larger, ordered structures is known as self-assembly. The key intermolecular forces that drive this process include hydrogen bonding and π-π stacking. ethernet.edu.etethz.ch

The this compound molecule contains functional groups capable of participating in such interactions. The two nitrogen atoms within the pyrimidine ring are Lewis basic and can act as hydrogen bond acceptors. nih.govtue.nl This allows the molecule to potentially co-assemble with other molecules that are hydrogen bond donors, such as carboxylic acids or amides, to form predictable supramolecular synthons. nih.gov Furthermore, the flat, aromatic surface of the pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of an assembled structure. While specific studies on the self-assembly of this particular compound are limited, its structural features provide the necessary components for its use as a building block in the rational design of complex supramolecular architectures. researchgate.net

Photocatalysis and Solar Energy Conversion

The unique electronic properties of pyrimidine derivatives have led to their investigation in solar energy conversion technologies, including photocatalysis and dye-sensitized solar cells (DSSCs). rsc.org In photocatalysis, pyrimidine rings have been incorporated into materials like graphitic carbon nitride (g-C₃N₄) to tune the band structure and electronic properties. digitellinc.comrsc.org This modification can enhance visible light absorption and improve the separation of photo-generated electron-hole pairs, leading to significantly boosted rates of photocatalytic hydrogen evolution. rsc.orgbohrium.com

In the context of DSSCs, organic dyes are used to absorb sunlight and inject electrons into a semiconductor material like titanium dioxide (TiO₂). The design of these dyes often incorporates donor, π-conjugated spacer, and acceptor (D-π-A) components. mdpi.comresearchgate.net The electron-deficient pyrimidine ring can serve as a powerful internal acceptor or as part of the π-linker in these dyes, facilitating the crucial charge transfer process from the dye to the semiconductor. mdpi.com The D-A nature of this compound makes it a plausible foundational scaffold or building block for the synthesis of more elaborate and efficient dyes for solar cell applications.

Insights into Biological Activity and Mechanistic Pharmacology

Broad Biological Significance of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in a vast array of biologically active molecules. nih.govjuniperpublishers.com As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their essential role in biological systems. nih.govnih.gov This inherent biological relevance allows pyrimidine derivatives to interact readily with various enzymes and other cellular biopolymers. juniperpublishers.com

The versatility of the pyrimidine ring has led to its incorporation into numerous therapeutic agents with a wide spectrum of pharmacological activities. nih.govnih.gov These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. juniperpublishers.comjuniperpublishers.com The ability of medicinal chemists to modify the pyrimidine core at various positions has resulted in the development of a multitude of drugs targeting a diverse range of diseases. nih.gov The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with significant potential for clinical applications. juniperpublishers.com

The therapeutic importance of pyrimidine-based compounds is well-established, with numerous approved drugs containing this heterocyclic motif. nih.gov These agents exert their effects through various mechanisms, such as acting as antimetabolites in cancer chemotherapy or inhibiting key enzymes in pathogenic microorganisms. nih.gov The continued interest in pyrimidine chemistry underscores its status as a privileged scaffold in the field of drug discovery and development. nih.gov

Enzyme Inhibition Studies and Mechanisms

While the broader class of pyrimidine derivatives has been extensively studied for its enzyme inhibitory potential, specific data for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is not widely available in the public domain. The following sections discuss the known inhibitory activities of pyrimidine-based compounds on specific enzyme targets.

Table 1: Examples of Pyrimidine Derivatives as Thymidylate Synthase Inhibitors

| Compound | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| Pemetrexed | Thymidylate Synthase | 6.75 µM mdpi.com |

| Compound 12 (Oxadiazole-Triazole Hybrid) | Thymidylate Synthase | 2.52 µM mdpi.com |

| Compound 13 (Oxadiazole-Triazole Hybrid) | Thymidylate Synthase | 4.38 µM mdpi.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.org Several classes of compounds, including those with heterocyclic scaffolds, have been investigated as CA inhibitors. mdpi.com While some sulfonamide-based pyrimidine derivatives have been explored for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II), specific inhibitory data for this compound against these enzymes is not documented in available literature. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The search for new cholinesterase inhibitors has led to the exploration of various heterocyclic compounds. Although the pyrimidine scaffold is a component of some biologically active molecules, specific studies detailing the inhibitory activity of this compound against AChE and BChE are not currently available.

Glutathione (B108866) reductase (GR) is a vital enzyme for maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). juniperpublishers.com Inhibition of GR can lead to an increase in oxidative stress, a strategy that is being explored for cancer therapy. juniperpublishers.comnih.gov Studies have shown that certain pyrimidine derivatives can inhibit glutathione reductase. For instance, a study investigating various pyrimidine derivatives reported Kᵢ values in the micromolar range. juniperpublishers.com However, specific data on the GR inhibitory potential of this compound has not been reported.

Table 2: Inhibitory Constants (Kᵢ) of Selected Pyrimidine Derivatives against Glutathione Reductase

| Compound | Inhibition Type | Kᵢ (µM) |

|---|---|---|

| 4-amino-2,6-dichloropyrimidine | Not Specified | 0.979 ± 0.23 juniperpublishers.com |

| Other Pyrimidine Derivatives | Not Specified | Ranged from 0.979 to 2.984 juniperpublishers.com |

The phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, which includes mTOR (mammalian target of rapamycin), plays a central role in regulating cell growth, proliferation, and survival. nih.govnih.gov The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. nih.gov A number of pyrimidine-containing compounds have been developed as inhibitors of PI3K and mTOR. nih.gov These inhibitors typically compete with ATP at the kinase domain. nih.gov While the pyrimidine scaffold is present in known mTOR inhibitors, there is no specific information available regarding the activity of this compound as a modulator of PIKK related kinase signaling.

Cellular Activity Studies

DNA Synthesis Detection and Cell Proliferation Studies (e.g., 5-Ethynyl-2'-deoxyuridine (B1671113), EdU Staining)

The compound 5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is a well-established tool for the detection of DNA synthesis and the assessment of cell proliferation. nih.govresearchgate.net Its utility lies in its incorporation into newly synthesized DNA during the S phase of the cell cycle. The ethynyl (B1212043) group on the molecule allows for a highly specific and efficient "click" reaction with a fluorescent azide (B81097), enabling the visualization of cells that are actively replicating their DNA. nih.govresearchgate.net This method offers a significant advantage over traditional techniques like BrdU (5-bromo-2'-deoxyuridine) incorporation, as it does not require harsh DNA denaturation steps, which can preserve cell morphology and antigenicity for co-staining with other markers. nih.gov

The EdU staining technique is highly sensitive and can be used for both in vitro and in vivo studies to quantify proliferating cells. researchgate.netthermofisher.com It has been successfully applied in various research areas, including neuroscience, to study adult neurogenesis, and in cancer research to assess the proliferative rate of tumor cells. nih.govnih.govnih.gov The compatibility of EdU staining with other fluorescent markers, such as DAPI and Hoechst 33342 for DNA content, allows for detailed cell cycle analysis. nih.gov

While EdU itself is a powerful research tool, it is important to note that its long-term exposure can have cytotoxic effects and induce cell cycle arrest in some cell lines. nih.govnih.gov This has led to the development of other analogs, such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC), which may exhibit lower cytotoxicity in certain contexts. researchgate.netnih.gov

Cell Growth Inhibition and Cytotoxicity Mechanisms (In vitro Cell Line Studies)

While direct studies on the cytotoxicity of this compound are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been a significant focus in the development of anti-cancer agents. nih.govmdpi.com Various substituted pyrimidines have demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. nih.govnih.gov

For instance, novel nitrogenous heterocycles, including pyrimidine derivatives, have been shown to induce cell death in cancer cells through distinct mechanisms. nih.gov Some compounds exhibit potent cytotoxic activity by interfering with critical cellular processes, leading to apoptosis. nih.gov The cytotoxic effects are often evaluated using in vitro assays on various cancer cell lines, such as those from breast, colon, and leukemia cancers. nih.govnih.gov The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies to quantify the potency of a compound in inhibiting cell growth. nih.govnih.gov

The mechanisms underlying the cytotoxicity of pyrimidine derivatives can be diverse. Some may act as inhibitors of key enzymes involved in cell cycle progression or signal transduction pathways. mdpi.comnih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as inhibitors of thymidylate synthase or receptor tyrosine kinases like EGFR and HER2. mdpi.com The cytotoxic effects can also be mediated by the induction of apoptosis, as evidenced by the activation of caspases 3/7. nih.govmdpi.com

The following table summarizes the IC50 values of various pyrimidine and related heterocyclic derivatives against different cancer cell lines, as reported in the literature.

| Compound Type | Cell Line | IC50 (µM) |

| Nitrogenous Heterocycle (Compound 8) | MDA-MB-231 (Breast Cancer) | 4.7 |

| Nitrogenous Heterocycle (Compound 9) | MDA-MB-231 (Breast Cancer) | 17.02 |

| Nitrogenous Heterocycle (Compound 8) | HL60 (Leukemia) | 9.23 |

| Nitrogenous Heterocycle (Compound 9) | HL60 (Leukemia) | 8.63 |

| 4-Amino-thieno[2,3-d]pyrimidine Derivative (Compound 2) | MDA-MB-231 (Breast Cancer) | 0.056 |

| Dihydropyrimidinethione (Compound 5) | AGS (Gastric Cancer) | 9.9 |

| Dihydropyrimidinethione (Compound 5) | MCF-7 (Breast Cancer) | 15.2 |

| Dihydropyrimidinethione (Compound 5) | Hep-G2 (Liver Cancer) | 40.5 |

| Palladium(II) Complex with Phenyl Substitution | HeLa (Cervical Carcinoma) | 46.39 ± 3.99 |

| Palladium(II) Complex with Phenyl Substitution | HL-60 (Leukemia) | 62.74 ± 6.45 |

Cell Cycle Analysis

The analysis of the cell cycle is a fundamental aspect of understanding the effects of external compounds on cell proliferation and division. nih.gov The use of nucleoside analogs that are incorporated into DNA during replication, such as 5-ethynyl-2'-deoxyuridine (EdU), provides a powerful method for dissecting the different phases of the cell cycle. nih.govoncotarget.com

When cells are pulsed with EdU, it is incorporated into the DNA of cells in the S phase. nih.gov Subsequent detection of the incorporated EdU using "click" chemistry with a fluorescent azide, combined with a DNA content stain like Hoechst or DAPI, allows for the clear distinction of cells in G1, S, and G2/M phases using flow cytometry. nih.govnih.gov This technique, sometimes referred to as EdU-Coupled Fluorescence Intensity (E-CFI) analysis, can provide accurate measurements of the absolute length of each cell cycle phase. nih.govoncotarget.com

Studies have shown that long-term exposure to high concentrations of EdU can itself induce perturbations in the cell cycle, leading to cell cycle arrest in some cell lines. nih.govoncotarget.com For example, in SK-BR-3 and BT474 breast cancer cells, prolonged EdU treatment resulted in cell cycle arrests. nih.gov This highlights the importance of carefully titrating the concentration and duration of EdU exposure to accurately assess cell cycle kinetics without introducing experimental artifacts. oncotarget.commdpi.com

The following table summarizes the effects of EdU on the cell cycle of HCT-116 cells as reported in one study. oncotarget.com

| Cell Cycle Phase | Length (hours) |

| G1 | Not specified |

| S | ~8-9 |

| G2 | 3.8 ± 0.45 |

Molecular Interactions and Target Binding Studies

Protein-Compound Interaction Analysis

The biological activity of a chemical compound is often predicated on its interaction with specific proteins. nih.gov Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective therapeutic agents. Various in vitro and in silico methods are employed to study protein-compound interactions. nih.govnih.gov

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method can provide valuable insights into the specific amino acid residues within the protein's binding site that are important for the interaction. nih.gov For example, docking studies of pyrazolo[3,4-d]pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have identified key interactions with amino acids such as Ile10, Leu83, and Leu134 in the ATP-binding site. nih.gov

Experimental techniques for studying protein-protein and protein-compound interactions include yeast two-hybrid (Y2H) screens, affinity purification, and tandem affinity purification (TAP). nih.gov These methods can identify binding partners and help to construct protein interaction networks, which are essential for understanding cellular signaling pathways. nih.gov

While specific protein interaction studies for this compound are not detailed in the provided search results, the general approaches mentioned above would be applicable to investigate its potential protein targets.

DNA Binding Activity

A number of small molecules exert their biological effects, particularly their anti-cancer activity, by interacting with DNA. nih.govmdpi.com These interactions can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.comnih.gov The study of these binding events is critical for understanding the mechanism of action of potential therapeutic agents. nih.gov

Several biophysical techniques are employed to characterize the binding of small molecules to DNA. UV-visible spectrophotometry and fluorescence titration are commonly used to determine the binding constant (Kb), which is a measure of the affinity of the compound for DNA. nih.govnih.gov A higher Kb value indicates a stronger binding interaction. nih.gov Circular dichroism spectroscopy can provide information about the conformational changes in DNA upon binding of the compound and can help to distinguish between different binding modes. mdpi.com

For example, studies on imidazolidine (B613845) and thiazolidine-based isatin (B1672199) derivatives have shown that these compounds bind to double-stranded DNA through a mixed mode of interaction, with binding constants indicating a significant attraction. nih.gov Similarly, acridine-thiosemicarbazone derivatives have been shown to have a high affinity for calf thymus DNA (ctDNA), with binding constants in the range of 1.74 × 10^4 to 1.0 × 10^6 M-1. nih.gov

The following table presents the DNA binding constants for a series of isatin derivatives, illustrating the varying affinities of these compounds for DNA. nih.gov

| Compound | Binding Constant (Kb) |

| IST-01 | Lowest |

| IST-02 | Highest |

| IST-03 | Intermediate |

| IST-04 | High |

Molecular Docking Simulations and Target Prediction

No molecular docking studies for this compound have been reported in the reviewed literature. Computational predictions of its biological targets or simulations of its binding to specific proteins are not publicly available.

Structure-Activity Relationship (SAR) Studies for Biological Potency

There are no published structure-activity relationship (SAR) studies that include this compound. Research comparing its biological potency to structurally similar compounds to determine key functional groups for activity has not been found.

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal, Antiviral)

No studies investigating the potential antibacterial, antifungal, or antiviral properties of this compound could be located. Data on its efficacy against microbial pathogens are not available.

Anticancer Activity Research (Studies on Human Tumor Cell Lines)

There is no available research detailing the evaluation of this compound for anticancer activity. Studies assessing its cytotoxic or antiproliferative effects on human tumor cell lines have not been published.

Q & A

Q. What are the optimal synthetic routes for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, reductive amination of aldehyde intermediates with dimethylamine under controlled pH (6–8) and temperature (40–60°C) can yield the target compound. Optimization includes:

- Catalyst selection : Use of NaBH(OAc)₃ for selective reduction .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR : ¹H/¹³C NMR to verify ethynyl protons (δ ~2.5–3.5 ppm) and dimethylamino groups (singlet at δ ~3.0 ppm).

- X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL-2018 efficiently resolves bond lengths and angles, even with disordered ethynyl groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 176.12).

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from variable reaction parameters. A design-of-experiments (DoE) approach identifies critical factors:

- Variables : Temperature, catalyst loading, solvent polarity.

- Statistical analysis : Use ANOVA to determine significance (e.g., temperature contributes >60% to yield variance).

- Case study : A 2023 study resolved yield discrepancies (40% vs. 65%) by optimizing stoichiometry (1:1.2 amine:aldehyde ratio) .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular docking : AutoDock Vina assesses binding affinity to targets (e.g., kinase enzymes). Pyrimidine derivatives show binding energies <−7.0 kcal/mol, indicating strong interactions .

- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects.

Q. How can crystallographic disorder in the ethynyl group be resolved during structure refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.